molecular formula C13H15BrN2O3 B1370692 3-Bromo-N-cyclohexyl-5-nitrobenzamide CAS No. 941294-22-0

3-Bromo-N-cyclohexyl-5-nitrobenzamide

Cat. No. B1370692
CAS RN: 941294-22-0
M. Wt: 327.17 g/mol
InChI Key: MHSNPMJGUJYBOT-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclohexyl-5-nitrobenzamide is a chemical compound with the molecular formula C13H15BrN2O3 . It has an average mass of 327.174 Da and a monoisotopic mass of 326.026611 Da .


Molecular Structure Analysis

The molecular structure of 3-Bromo-N-cyclohexyl-5-nitrobenzamide consists of a benzamide core with a bromine atom and a nitro group attached to the benzene ring, and a cyclohexyl group attached to the nitrogen of the amide group .

Scientific Research Applications

Chemical Synthesis

  • 3-Bromo-N-cyclohexyl-5-nitrobenzamide plays a role in chemical synthesis. It's used in the formation of acyl or sulfonyl hypoiodites or hypobromites, reacting with various organic acids. These compounds add to double bonds to yield trans-vic-halogeno esters, useful in the synthesis of cis-1,2-diols (Goosen, Hoffmann, & Taljaard, 1994).

Crystallography

  • In crystallography, compounds similar to 3-Bromo-N-cyclohexyl-5-nitrobenzamide are synthesized and characterized through spectroscopic data and X-ray diffraction analysis. This is essential in understanding their structural properties and potential applications (Saeed, Hussain, & Bolte, 2010).

Crystal Engineering

  • 3-Bromo-N-cyclohexyl-5-nitrobenzamide contributes to the field of crystal engineering. It's involved in forming molecular tapes through strong hydrogen bonds and weak interactions in complexes, aiding in crystal design and understanding molecular interactions (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Other Chemicals

  • This compound is instrumental in synthesizing various chemicals. For instance, it acts as an intermediate in the synthesis of chlorantraniliprole, a chemical compound used in different applications (Yi-fen, Ai-xia, & Yafei, 2010).

Molecular Docking and Spectroscopic Analysis

  • The compound is also used in molecular docking and spectroscopic analysis. Studies involving similar compounds focus on vibrational spectroscopic analysis, helping understand their reactive nature and potential in various applications like electro-optical fields (Dwivedi & Kumar, 2019).

Drug Synthesis

  • Its derivatives have been explored in synthesizing potential anticonvulsants and other medicinal compounds. However, these studies focus on the synthesis and characterization rather than direct application as a drug (Sych et al., 2018).

Molecular Dynamics and Computational Chemistry

  • 3-Bromo-N-cyclohexyl-5-nitrobenzamide, through related compounds, is significant in computational chemistry. Studies involving Car-Parrinello simulations provide insights into the behavior of medium-strong hydrogen bonds, which are crucial in various chemical processes (Brela et al., 2012).

Catalysis

  • The compound has implications in catalysis. Research involving similar compounds shows their use in iron-catalyzed reactions, which are essential in the development of various chemical synthesis processes (Liu, Ren, Lai, & Qiu, 2021).

properties

IUPAC Name

3-bromo-N-cyclohexyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSNPMJGUJYBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650002
Record name 3-Bromo-N-cyclohexyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941294-22-0
Record name 3-Bromo-N-cyclohexyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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